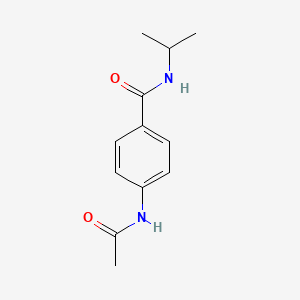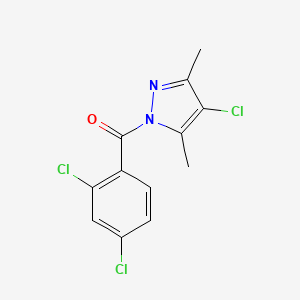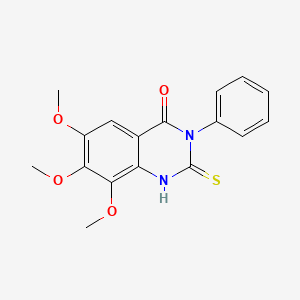
N-1,3-benzodioxol-5-yl-2-(4-ethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"N-1,3-benzodioxol-5-yl-2-(4-ethylphenoxy)acetamide" is a chemical compound synthesized through specific reactions. It belongs to a class of organic compounds known for varied properties and potential applications in different fields.
Synthesis Analysis
The synthesis of similar acetamide compounds often involves steps like N-acetylation and reactions with different bromides or chlorides in the presence of catalysts like K2CO3 (Belay, Kinfe, & Muller, 2012).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized by specific dihedral angles between substituents and benzene rings, and these structures can be analyzed using techniques like X-ray crystallography (Davis & Healy, 2010).
Chemical Reactions and Properties
Such compounds often exhibit interesting reactions and properties, including the formation of chains and interactions in their crystal structures. They can also have significant biological activities, such as anti-inflammatory properties (Sunder & Maleraju, 2013).
Physical Properties Analysis
The physical properties of these compounds, like crystallization behavior and molecular conformation, can be significantly influenced by different groups attached to the acetamide structure. They often form non-planar discrete molecules with specific torsion angles (Davis & Healy, 2010).
Chemical Properties Analysis
Chemically, these compounds can participate in various interactions, such as N—H⋯O hydrogen bonds and C—H⋯π interactions. They can exhibit a range of activities, from being precursors in drug synthesis to having potential as pharmacological agents (Habtegiorghies Belay, Kinfe, & Muller, 2012).
Aplicaciones Científicas De Investigación
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research has explored the development of new chemical entities, including 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, for potential anticancer, anti-inflammatory, and analgesic agents. A study demonstrated that compounds with halogens on the aromatic ring, particularly N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited significant anticancer, anti-inflammatory, and analgesic activities, suggesting their potential as therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).
Antimicrobial Evaluation
The synthesis and antimicrobial evaluation of novel imines and thiazolidinones derived from 2-(4-Chloro-3-methylphenoxy)acetamide were investigated for their antibacterial and antifungal activities. These compounds showed promising results, indicating their potential use in combating microbial infections (Fuloria et al., 2009).
Degradation and Transformation Products
Studies on the degradation pathway and toxicity of acetaminophen and its by-products using the electro-Fenton process have identified various toxic and non-toxic sub-products. This research provides insights into the environmental impact and safety of acetaminophen derivatives, including potential compounds like N-1,3-benzodioxol-5-yl-2-(4-ethylphenoxy)acetamide, and their degradation products in aqueous media (Le et al., 2017).
Chemoselective Acetylation
Another area of research focuses on the chemoselective acetylation of 2-aminophenol using immobilized lipase, aiming at the synthesis of intermediates for antimalarial drugs. This study presents a method for the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, indicating the potential application of similar compounds in drug synthesis (Magadum & Yadav, 2018).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-2-12-3-6-14(7-4-12)20-10-17(19)18-13-5-8-15-16(9-13)22-11-21-15/h3-9H,2,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBZJPUZCLQYDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5361380 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,3-dihydro-1H-indol-3-yl)-N-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B5511621.png)
![5-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4-methyl-2-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5511622.png)

![2-{[3-(4-chlorophenyl)-2-cyanoacryloyl]amino}benzamide](/img/structure/B5511638.png)

![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5511672.png)
![2,6-dimethoxy-4-{[4-(3-methylbutanoyl)-1-piperazinyl]methyl}phenol](/img/structure/B5511675.png)


![3-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5511704.png)

![2-[1-(3,4,5-trimethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5511713.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5511722.png)